molecular formula C14H19BO4 B1364592 4-(Carboxymethyl)phenylboronic acid pinacol ester CAS No. 797755-07-8

4-(Carboxymethyl)phenylboronic acid pinacol ester

Cat. No.: B1364592
CAS No.: 797755-07-8
M. Wt: 262.11 g/mol
InChI Key: FNLWHBHWDXCWHV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Carboxymethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its unique ability to interact with diol-containing biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and glycoproteins. This interaction is crucial in the development of sensors for detecting saccharides and other diol-containing compounds. Additionally, this compound can act as an intermediate in the synthesis of hydantoin-derived autotaxin inhibitors and reactive oxygen species-sensitive materials .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cell surface glycoproteins and glycolipids, which are essential for cell signaling pathways. By binding to these molecules, this compound can modulate gene expression and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) and the elimination of hydrogen peroxide (H2O2), thereby impacting cellular oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This binding interaction can inhibit or activate enzymes involved in carbohydrate metabolism and cell signaling pathways. For example, it can inhibit autotaxin, an enzyme that plays a role in the production of lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous environments, leading to the release of boronic acid and pinacol. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the modulation of oxidative stress responses and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory irritation, and potential disruption of cellular metabolism. It is crucial to determine the appropriate dosage to achieve the desired biochemical effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism and oxidative stress responses. It interacts with enzymes such as autotaxin and other carbohydrate-metabolizing enzymes, influencing metabolic flux and metabolite levels. This compound can also affect the production and elimination of reactive oxygen species, thereby modulating cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to form reversible covalent bonds with diol-containing molecules also influences its distribution and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, and lysosomes. The localization of this compound within these compartments can affect its activity and function, particularly in the modulation of enzyme activity and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Carboxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: The presence of the carboxymethyl group in 4-(Carboxymethyl)phenylboronic acid pinacol ester provides unique reactivity and selectivity in organic synthesis. This functional group can participate in additional interactions, such as hydrogen bonding, which can influence the outcome of reactions and make this compound particularly useful in specific applications .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLWHBHWDXCWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395470
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797755-07-8
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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